Furfuryl formate

Description

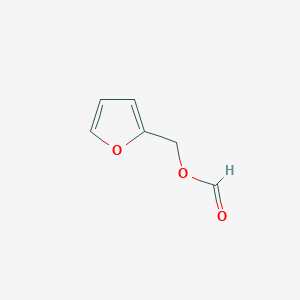

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRQARNPKWVCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878890 | |

| Record name | 2-Furanmethanol, formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Ethereal aroma | |

| Record name | Furfuryl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Furfuryl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.165-1.171 (20°) | |

| Record name | Furfuryl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13493-97-5 | |

| Record name | Furfuryl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13493-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013493975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furanmethanol, 2-formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L99DDQ762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furfuryl Formate

This guide provides comprehensive experimental protocols for the synthesis of furfuryl formate (B1220265), a valuable compound in the flavor, fragrance, and specialty chemical industries. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details three primary synthetic methodologies: direct acid-catalyzed esterification, base-catalyzed transesterification, and enzymatic synthesis. Each section includes detailed experimental procedures, quantitative data summarized in tables, and visual diagrams of workflows and reaction mechanisms to ensure clarity and reproducibility.

A critical consideration in the synthesis of furfuryl formate is the inherent instability of its precursor, furfuryl alcohol, in the presence of strong acids, which can lead to undesirable polymerization.[1][2] The protocols presented herein are designed to mitigate these side reactions while maximizing yield and purity.

Direct Acid-Catalyzed Esterification (Fischer-Speier Reaction)

Direct esterification of furfuryl alcohol with formic acid, known as the Fischer-Speier esterification, is a classical and straightforward approach.[3][4] The reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst. To favor the formation of the ester, the equilibrium is typically shifted by using an excess of one reactant or by removing the water formed during the reaction.[3][4] Given the acid sensitivity of furfuryl alcohol, milder acid catalysts such as p-toluenesulfonic acid are often preferred over sulfuric acid to minimize polymerization.[1][2]

Experimental Protocol

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add furfuryl alcohol (0.1 mol, 9.81 g) and an excess of formic acid (0.5 mol, 23.0 g). Add a non-polar solvent such as toluene (B28343) (100 mL) to facilitate azeotropic removal of water.

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.005 mol, 0.95 g).

-

Reaction : Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

-

Workup : Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and remove excess formic acid. Caution: CO₂ evolution may occur.

-

Purification : Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Presentation

| Parameter | Value | Reference |

| Reactant 1 | Furfuryl Alcohol | [3] |

| Reactant 2 | Formic Acid | [3] |

| Catalyst | p-Toluenesulfonic Acid | [4] |

| Solvent | Toluene | [5] |

| Temperature | 110-120 °C (Reflux) | [6] |

| Reaction Time | 4-8 hours | [5] |

| Workup | NaHCO₃ wash, Brine wash | [5] |

| Expected Yield | Moderate to Good (dependent on minimizing polymerization) |

Visualizations

Base-Catalyzed Transesterification

Transesterification is an alternative method that involves reacting furfuryl alcohol with another formate ester, such as methyl formate or ethyl formate, in the presence of a catalyst. This method can be performed under acidic or basic conditions.[7] Base-catalyzed transesterification, using catalysts like potassium carbonate or sodium methoxide (B1231860), is often efficient at lower temperatures and can avoid the acidic conditions that promote furfuryl alcohol polymerization.[8][9]

Experimental Protocol (using Sodium Methoxide)

-

Reaction Setup : In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve furfuryl alcohol (0.1 mol, 9.81 g) in an excess of methyl formate (which also acts as the solvent, e.g., 100 mL). Equip the flask with a condenser and a magnetic stirrer.

-

Catalyst Preparation : Prepare a fresh solution of sodium methoxide by carefully adding sodium metal (0.01 mol, 0.23 g) to anhydrous methanol (B129727) (20 mL) under nitrogen.

-

Catalyst Addition : Add the sodium methoxide solution to the furfuryl alcohol/methyl formate mixture.

-

Reaction : Stir the reaction mixture at room temperature (25 °C) or with gentle heating (e.g., 40 °C) for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Upon completion, quench the reaction by adding a weak acid, such as acetic acid, to neutralize the catalyst.

-

Purification : Remove the excess methyl formate and methanol by rotary evaporation. Dissolve the residue in a suitable organic solvent like diethyl ether (100 mL), wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Reactant 1 | Furfuryl Alcohol | [7] |

| Reactant 2 | Methyl Formate | [7] |

| Catalyst | Sodium Methoxide | [8][9] |

| Solvent | Methyl Formate (excess) | [7] |

| Temperature | 25-40 °C | [10] |

| Reaction Time | 2-6 hours | |

| Workup | Acetic acid quench, Water wash | |

| Expected Yield | High | [11] |

Visualizations

Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis offers a green and highly selective alternative for producing this compound under mild reaction conditions, thereby avoiding the harsh environments that cause substrate degradation.[12][13] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective for esterification in non-aqueous media.[14][15]

Experimental Protocol

-

Reaction Setup : In a 100 mL screw-capped flask, combine furfuryl alcohol (10 mmol), formic acid (70 mmol, a 1:7 molar ratio is often optimal), and an organic solvent (e.g., 20 mL of 1,2-dichloroethane).[12][13]

-

Enzyme Addition : Add the immobilized lipase, Novozym 435 (e.g., 15 g/L).[12][13]

-

Reaction : Place the flask in a shaking incubator at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 150 rpm) for 1-24 hours.[12][13] The optimal reaction time should be determined by monitoring the conversion via GC analysis of aliquots.

-

Enzyme Recovery : After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent like n-hexane, dried in a vacuum desiccator, and reused for subsequent batches.[13]

-

Purification : The filtrate, containing the product, unreacted substrates, and solvent, is concentrated under reduced pressure. The crude product can be purified by washing with a dilute sodium bicarbonate solution to remove residual formic acid, followed by drying and vacuum distillation if necessary.

Data Presentation

| Parameter | Value | Reference |

| Reactant 1 | Furfuryl Alcohol | [12][13] |

| Reactant 2 | Formic Acid | [12][13] |

| Biocatalyst | Novozym 435 (immobilized lipase) | [12][13] |

| Catalyst Loading | ~15 g/L | [12][13] |

| Molar Ratio (Acid:Alcohol) | 7:1 | [12][13] |

| Solvent | 1,2-Dichloroethane | [12][13] |

| Temperature | 40 °C | [12][13] |

| Reaction Time | 1-24 hours | [13] |

| Conversion | >95% (achievable) | [12][13] |

| Enzyme Reusability | High (up to 10 cycles with minimal activity loss) | [13] |

Visualizations

References

- 1. US4089871A - Manufacture of furfuryl alcohol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.org.ar [scielo.org.ar]

- 10. Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production | MDPI [mdpi.com]

- 11. US6489496B2 - Transesterification process - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. digital.csic.es [digital.csic.es]

Furfuryl formate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of furfuryl formate (B1220265). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other relevant fields. This document consolidates key data into structured tables for easy reference, details experimental protocols, and includes visualizations to elucidate the compound's structure and related workflows.

Chemical Structure and Identification

Furfuryl formate, with the IUPAC name furan-2-ylmethyl formate, is an organic compound characterized by a furan (B31954) ring substituted with a formate ester group attached to a methylene (B1212753) bridge.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with an ethereal aroma.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [1][2][3][4] |

| Molecular Weight | 126.11 g/mol | [1][2][3] |

| Boiling Point | 170-171 °C at 760 mmHg 166.3 °C at 760 Torr 66.2-66.5 °C at 16 Torr | [2][3][5] |

| Melting Point | Not reported (liquid at room temperature) | |

| Density | 1.165-1.171 g/cm³ at 20 °C 1.1830 g/cm³ at 0 °C 1.1584 g/cm³ at 25 °C | [1][2][3] |

| Refractive Index | 1.463-1.469 at 20 °C | [1][2] |

| Solubility | Practically insoluble to insoluble in water; Soluble in ethanol | [1][2] |

| Flash Point | 56.67 °C (134.00 °F) | [5] |

| CAS Number | 13493-97-5 | [3][4] |

| InChIKey | FPRQARNPKWVCNI-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=COC(=C1)COC=O | [3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of furfuryl alcohol with acetyl formate. It is important to note that the reaction of furfuryl alcohol with concentrated formic acid has been reported to be explosive.[6]

Materials:

-

Furfuryl alcohol

-

Acetyl formate

-

Sodium formate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

Flask with a mercury-seal stirrer

-

Water bath

-

Separatory funnel

-

Distillation apparatus with a 45-cm Widmer column

Procedure:

-

To a mixture of 2.5 moles of furfuryl alcohol and 0.75 moles of sodium formate in a flask equipped with a mercury-seal stirrer, add 3.4 moles of acetyl formate dropwise.

-

Cool the flask with tap water during the addition of acetyl formate.

-

After the addition is complete, immerse the flask in a water bath at 60°C for five hours, with continuous stirring.

-

Separate the resulting mixture by adding water, in which the this compound ester is nearly insoluble.

-

Withdraw the ester layer and wash it with saturated aqueous sodium bicarbonate.

-

Separate the ester layer again and dry it over anhydrous sodium sulfate.

-

Purify the crude product by distillation at 16 mm pressure using a 45-cm Widmer column.

Purification

Purification of the synthesized this compound is typically achieved through distillation under reduced pressure as described in the synthesis protocol. For furan derivatives, liquid chromatography can also be an effective purification method.

General Liquid Chromatography Protocol for Furan Derivatives:

-

Stationary Phase: Silicate-based material.

-

Mobile Phase: An organic acid, such as acetic acid, propionic acid, or formic acid. This method is advantageous as it operates at lower temperatures, preventing thermal decomposition of the target compound.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound. The following conditions have been reported for the analysis of furan derivatives:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 80°C, then at 7°C/min to 160°C, then at 9°C/min to 200°C, and finally at 20°C/min to 280°C, holding for 10 minutes.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental parameters for this compound were not detailed in the searched literature, typical conditions for acquiring ¹H and ¹³C NMR spectra of similar furan derivatives involve using a standard NMR spectrometer (e.g., 300-500 MHz) with deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound. Spectra can be recorded using a standard FTIR spectrometer. For liquid samples, a common technique is to place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its subsequent analysis.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C6H6O3 | CID 556916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemeo.com [chemeo.com]

- 5. This compound, 13493-97-5 [thegoodscentscompany.com]

- 6. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Furfuryl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for furfuryl formate (B1220265) (furan-2-ylmethyl formate), a furan (B31954) derivative with applications in the flavor and fragrance industry. This document collates available experimental mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, predicted ¹H NMR, predicted ¹³C NMR, and predicted IR data for furfuryl formate.

Table 1: Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent base peak resulting from the stable furfuryl cation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 126 | 49.04 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [C₅H₅O]⁺ (Furfuryl cation) |

| 53 | 42.19 | [C₄H₅]⁺ |

| 52 | 26.68 | [C₄H₄]⁺ |

| 80 | 25.31 | [C₅H₄O]⁺ |

Data sourced from NIST WebBook and PubChem.[1][2]

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.10 | Singlet | H-formate |

| ~7.45 | Multiplet | H-5 (furan) |

| ~6.40 | Multiplet | H-3 (furan) |

| ~6.35 | Multiplet | H-4 (furan) |

| ~5.20 | Singlet | -CH₂- |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C=O (formate) |

| ~148.0 | C-2 (furan) |

| ~144.0 | C-5 (furan) |

| ~111.0 | C-3 (furan) |

| ~110.5 | C-4 (furan) |

| ~58.0 | -CH₂- |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: The following data is predicted based on characteristic functional group frequencies and should be used as a reference. Experimental verification is recommended.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3160 | Medium | =C-H stretch (furan) |

| ~2960-2980 | Medium | C-H stretch (methylene) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1500-1600 | Medium-Strong | C=C stretch (furan ring) |

| ~1150-1200 | Strong | C-O stretch (ester) |

| ~1010 | Medium | C-O-C stretch (furan ring) |

| ~740-760 | Strong | =C-H out-of-plane bend (furan) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent standard methodologies and may require optimization for specific instrumentation and sample conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically employed.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initiate at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/minute to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the neat liquid can be analyzed directly. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to Furfuryl Formate for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of furfuryl formate (B1220265), detailing its chemical properties, synthesis, metabolic fate, and potential applications. This document aims to be a core resource, presenting quantitative data, experimental methodologies, and safety considerations to support advanced research and development.

Core Chemical and Physical Properties

Furfuryl formate, with the CAS number 13493-97-5 , is a furan (B31954) derivative with a molecular weight of 126.11 g/mol .[1] It is a colorless to pale yellow liquid with an ethereal aroma.[2] Key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 13493-97-5 | [1] |

| Molecular Formula | C₆H₆O₃ | |

| Molecular Weight | 126.11 g/mol | |

| Boiling Point | 166.3 °C @ 760 Torr | |

| Density | 1.1830 g/cm³ @ 0 °C | |

| Flash Point | 56.67 °C (134.00 °F) | |

| Solubility | Practically insoluble in water | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the esterification of furfuryl alcohol with formic acid. While this is a standard esterification reaction, it is crucial to note that the reaction between furfuryl alcohol and concentrated formic acid has been reported to be explosive. Therefore, extreme caution and strict adherence to safety protocols are mandatory.

Representative Experimental Protocol: Acid-Catalyzed Esterification of Furfuryl Alcohol

This protocol is a general representation and should be optimized and performed with extreme caution in a controlled laboratory setting.

Materials:

-

Furfuryl alcohol (1.0 mol)

-

Formic acid (1.2 mol, excess)

-

Acid catalyst (e.g., Amberlyst-15, 5% w/w of furfuryl alcohol)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Organic solvent (e.g., Toluene)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and Dean-Stark trap

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine furfuryl alcohol, formic acid, and the acid catalyst in an appropriate organic solvent like toluene.

-

The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

-

The organic layer is washed sequentially with a 5% sodium bicarbonate solution to neutralize excess formic acid, followed by deionized water until the washings are neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Safety Precautions:

-

Explosion Hazard: The reaction between furfuryl alcohol and concentrated formic acid can be explosive.[3] Use of a milder acid catalyst and careful temperature control are essential.

-

Ventilation: All operations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

-

Handling: Furfuryl alcohol and formic acid are corrosive and can cause skin and eye irritation. Handle with care.

Metabolic Pathway of this compound

This compound is an ester and is expected to be rapidly hydrolyzed in vivo to furfuryl alcohol and formic acid. The subsequent metabolism of furfuryl alcohol is of significant interest, particularly in the context of toxicology and drug development. The primary metabolic pathway involves the oxidation of furfuryl alcohol to furfural, which is then further oxidized to furoic acid. Furoic acid can then be conjugated with glycine (B1666218) to form furoylglycine, a major urinary metabolite.

Caption: Metabolic pathway of this compound.

Applications in Research and Drug Development

While this compound itself is primarily used as a flavoring agent, its parent compound, furfuryl alcohol, and other furan derivatives have broader applications in various industries, including pharmaceuticals.

-

Chemical Intermediate: Furfuryl alcohol serves as a building block in the synthesis of various pharmaceutical compounds.[4] The furan ring is a recognized pharmacophore in modern drug discovery.

-

Resin and Polymer Synthesis: Furfuryl alcohol is a key monomer in the production of furan resins, which are known for their thermal stability and chemical resistance. These resins have applications in creating corrosion-resistant coatings and composites.

-

Genotoxicity Studies: It is important to note that in vitro and in vivo studies have raised concerns about the potential genotoxicity of furfuryl alcohol and its derivatives that can be metabolized to furfuryl alcohol, such as furfuryl esters.[2] This is a critical consideration for any application in drug development.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

References

A Technical Guide to the Solubility of Furfuryl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of furfuryl formate (B1220265) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, detailed experimental protocols for determining solubility, and a logical workflow to guide laboratory practices.

Introduction

Furfuryl formate (C₆H₆O₃), the ester of furfuryl alcohol and formic acid, is a valuable chemical intermediate in the synthesis of various organic compounds. Its utility in research and development, particularly in the pharmaceutical and flavor industries, necessitates a thorough understanding of its physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of final products. This guide aims to consolidate the known solubility characteristics of this compound and provide the necessary methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 170-171 °C at 760 mmHg | [3] |

| Density | 1.165-1.171 g/cm³ at 20 °C | [1] |

| Flash Point | 56.67 °C (134.00 °F) | [3] |

| Water Solubility | 13.1 - 16.1 g/L at 25 °C (experimental and estimated) | [3] |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions are available and are summarized below. It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly between solvents.

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [1][4][5] |

Based on the principle of "like dissolves like," it can be inferred that this compound, as a moderately polar ester, is likely to be soluble in polar organic solvents such as other short-chain alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility is expected to be lower in nonpolar solvents like alkanes (e.g., hexane).

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound in specific solvents of interest. The following protocols describe common techniques for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Test Tube Method)

This method provides a rapid, preliminary assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane)

-

Small, dry test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add approximately 1 mL of the desired organic solvent to a clean, dry test tube.

-

To the solvent, add a small, pre-weighed amount of this compound (e.g., 10-20 mg).

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the this compound has completely dissolved, it is considered soluble. If a significant portion remains undissolved, it can be classified as sparingly soluble or insoluble.

-

If the substance dissolves, incrementally add more this compound until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This provides a rough estimate of the solubility limit.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Scintillation vials or other sealable containers

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Prepare a series of sealed vials each containing a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Place the vials in a temperature-controlled shaker or water bath and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of this compound.

-

Once the solvent has completely evaporated, weigh the dish or vial containing the this compound residue.

-

Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved this compound and the volume of the solvent used.

Quantitative Solubility Determination (Chromatographic Method)

This method is particularly useful for complex mixtures or when a high degree of accuracy is required.

Materials:

-

Same as for the Gravimetric Method

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution and collect a filtered aliquot.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the chromatograph and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantitative determination of solubility.

Caption: General workflow for the quantitative determination of this compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains limited in publicly accessible literature, this guide provides a consolidated view of the available qualitative information. Furthermore, the detailed experimental protocols and the visualized workflow offer a practical framework for researchers, scientists, and drug development professionals to empirically determine the solubility of this compound in solvents relevant to their specific applications. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification processes, and formulation development involving this important chemical intermediate.

References

Thermal Stability and Degradation of Furfuryl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of furfuryl formate (B1220265). Due to a lack of direct experimental data on furfuryl formate in publicly available literature, this guide synthesizes information from closely related furan (B31954) compounds, including furfuryl alcohol, furfural, and various furan-based esters and polymers, to infer its likely thermal behavior. The document outlines potential degradation pathways, summarizes expected thermal properties, and provides detailed, generalized experimental protocols for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to design experiments, anticipate degradation products, and understand the compound's stability under thermal stress.

Introduction

This compound, a furan derivative, is a molecule of interest in various chemical and pharmaceutical applications. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior in formulations and during chemical synthesis. Thermal degradation can lead to the formation of undesired byproducts, impacting purity, efficacy, and safety. This guide provides an in-depth analysis of the anticipated thermal properties and degradation mechanisms of this compound, based on the established behavior of analogous furanic compounds.

Inferred Thermal Properties of this compound

While specific quantitative data for this compound is not available, the thermal behavior of furan-based polyesters and other derivatives can provide valuable insights. The thermal stability of these compounds is influenced by the furan ring and the nature of the ester linkage.

Table 1: Anticipated Thermal Decomposition Data for this compound (Inferred from Furan-Based Polymers)

| Parameter | Inferred Value Range | Analytical Technique | Reference Compounds |

| Td5% (Temperature at 5% weight loss) | 310 - 340 °C | Thermogravimetric Analysis (TGA) | Poly(butylene furanoate) (PBF), Furan-based copolyesters[1] |

| Td,max (Temperature of maximum decomposition rate) | 370 - 450 °C | Thermogravimetric Analysis (TGA) | Furan-based polyester (B1180765) amides |

| Char Yield at 800 °C (under N2) | 50 - 65 % | Thermogravimetric Analysis (TGA) | Furan-based bio-polyimide films, Resorcinol-furfural resin[2][3] |

Note: These values are estimations based on the thermal analysis of polymeric furan derivatives and may not precisely reflect the behavior of the small molecule this compound. The actual decomposition temperature for the monomeric ester is likely to be lower than that of its polymeric counterparts.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through several parallel and competing reaction pathways, primarily involving the ester group and the furan ring. The following diagram illustrates the plausible initial degradation steps.

References

Measuring the Elusive Quantum Yield of Furfuryl Formate Photoreactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Yield

The quantum yield is a dimensionless quantity that provides a fundamental measure of the efficiency of a photon-induced process. In a photochemical reaction, not every absorbed photon leads to a chemical transformation. Excited molecules can undergo various photophysical processes, such as fluorescence, phosphorescence, and non-radiative decay (e.g., internal conversion and intersystem crossing), which compete with the chemical reaction pathway. The quantum yield of a specific photoreaction (Φrxn) is therefore typically less than unity.

For a simple photochemical process:

A + hν → A* → P

The quantum yield for the formation of product P is given by:

ΦP = (moles of P formed) / (moles of photons absorbed)

Accurate determination of quantum yield is essential for understanding reaction mechanisms, optimizing reaction conditions, and predicting the photostability of compounds.

Experimental Methodology for Quantum Yield Determination

The determination of the quantum yield of a photoreaction involves two primary measurements: the rate of the photochemical reaction (i.e., the rate of disappearance of the reactant or appearance of a product) and the flux of photons entering the reaction system.

Actinometry: Measuring Photon Flux

Actinometry is the technique used to measure the intensity of a light source, or more accurately, the photon flux.[1] It relies on using a chemical system with a well-characterized and stable quantum yield for a specific photochemical reaction. By measuring the extent of the reaction in the actinometer solution under the same irradiation conditions as the sample of interest, the photon flux can be calculated.

2.1.1. Ferrioxalate (B100866) Actinometry

Potassium ferrioxalate is a widely used chemical actinometer due to its broad absorption spectrum in the UV-Vis region (250-500 nm), high sensitivity, and well-defined quantum yield.[2]

Experimental Protocol for Ferrioxalate Actinometry:

-

Preparation of the Actinometer Solution: A solution of potassium ferrioxalate (e.g., 0.006 M) is prepared in dilute sulfuric acid (e.g., 0.1 N H2SO4). This solution is sensitive to light and should be prepared in a darkroom or under red light and stored in a light-proof container.

-

Irradiation: A known volume of the actinometer solution is placed in a reaction vessel identical to the one that will be used for the furfuryl formate (B1220265) photoreaction. The solution is then irradiated using the same light source and geometry.

-

Development of the Complex: After irradiation, a sample of the solution is taken, and a solution of 1,10-phenanthroline (B135089) is added. The Fe2+ ions produced during the photoreduction of the ferrioxalate complex react with 1,10-phenanthroline to form a stable, intensely colored orange-red complex, [Fe(phen)3]2+. A buffer solution (e.g., sodium acetate) is also added to ensure the correct pH for complex formation.

-

Spectrophotometric Analysis: The absorbance of the colored complex is measured using a UV-Vis spectrophotometer at its absorption maximum (around 510 nm).

-

Calculation of Fe2+ Concentration: The concentration of Fe2+ ions is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the complex (a known value), b is the path length of the cuvette, and c is the concentration.

-

Calculation of Photon Flux: The photon flux (I0, in moles of photons per unit time) can be calculated using the following equation:

I0 = (moles of Fe2+ formed) / (ΦFe2+ * t * f)

where:

-

moles of Fe2+ formed is calculated from the concentration and volume of the irradiated solution.

-

ΦFe2+ is the known quantum yield for Fe2+ formation at the irradiation wavelength.

-

t is the irradiation time.

-

f is the fraction of light absorbed by the actinometer solution, which is typically close to 1 for concentrated solutions.

-

Table 1: Quantum Yields for the Ferrioxalate Actinometer at Different Wavelengths

| Wavelength (nm) | Quantum Yield (ΦFe2+) |

| 254 | 1.25 |

| 313 | 1.24 |

| 366 | 1.14 |

| 405 | 1.11 |

| 436 | 1.01 |

| 510 | 0.15 |

Note: These values are for a 0.006 M K3[Fe(C2O4)3] solution.

Monitoring the Photoreaction of Furfuryl Formate

The rate of the photoreaction of this compound can be monitored by measuring the decrease in its concentration or the increase in the concentration of a specific photoproduct over time.

Experimental Protocol:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water, depending on the desired reaction environment) of a known concentration is prepared. The solvent should be transparent at the irradiation wavelength.

-

Irradiation: The solution is placed in a thermostatted reaction vessel equipped with a magnetic stirrer and irradiated with a monochromatic light source of known photon flux (determined by actinometry). Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Analysis: The concentration of this compound and its photoproducts in the aliquots is determined using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and sensitive method for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile products.

-

Data Analysis: The concentration of this compound is plotted against irradiation time. The initial rate of the reaction (-d[this compound]/dt) is determined from the initial slope of this curve.

Calculation of the Quantum Yield

The quantum yield for the disappearance of this compound (Φ-FF) is calculated using the following equation:

Φ-FF = (Initial rate of disappearance of this compound) / (Photon flux absorbed by the solution)

The photon flux absorbed by the solution (Ia) is related to the incident photon flux (I0) by:

Ia = I0 * (1 - 10-A)

where A is the absorbance of the this compound solution at the irradiation wavelength. For weakly absorbing solutions (A < 0.02), it can be approximated that the rate of light absorption is proportional to the concentration of the absorbing species.

Proposed Photoreaction Pathways of this compound

While specific experimental data on the photoreaction of this compound is scarce, potential reaction pathways can be proposed based on the known photochemistry of other furan (B31954) derivatives, such as furfural (B47365) and furfuryl alcohol.[3] The primary photochemical processes are likely to involve the furan ring and the formate ester group.

3.1. Pathway A: Decarbonylation

One plausible pathway is the homolytic cleavage of the C-O bond of the formate group, leading to the formation of a furfuryloxyl radical and a formyl radical. The formyl radical can then lose a hydrogen atom to form carbon monoxide. The furfuryloxyl radical can undergo further reactions.

3.2. Pathway B: Ring Opening

Excitation of the furan ring can lead to ring-opening reactions, a common photochemical pathway for furans.[3] This can result in the formation of various unsaturated dicarbonyl compounds.

3.3. Pathway C: Rearrangement

Photoinduced rearrangements are also possible, potentially leading to the formation of isomeric products.

Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and the proposed photoreaction pathways for this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of Furfuryl Alcohol Formylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formylation of furfuryl alcohol, primarily through esterification with formic acid to yield furfuryl formate (B1220265), is a reaction of significant interest due to the potential applications of the resulting ester. However, this seemingly straightforward reaction is profoundly influenced by the inherent reactivity of furfuryl alcohol in acidic conditions, leading to a complex reaction landscape dominated by polymerization. This technical guide provides a comprehensive overview of the core reaction mechanisms involved when furfuryl alcohol is treated with formic acid. It details the anticipated Fischer-Speier esterification pathway for furfuryl formate synthesis and provides a thorough analysis of the well-documented and often-dominant side reaction: the acid-catalyzed polymerization of furfuryl alcohol. This document synthesizes available data on reaction pathways, provides inferred experimental protocols, and presents quantitative data where available to guide research and development efforts in this area.

Core Reaction Pathways: A Tale of Two Competing Mechanisms

The reaction of furfuryl alcohol with formic acid presents two primary competing pathways: the desired esterification to form this compound and the often-unwanted acid-catalyzed polymerization of furfuryl alcohol. The acidic nature of formic acid itself can catalyze both reactions, making the selective synthesis of this compound a significant challenge.

Formylation via Fischer-Speier Esterification

The formation of this compound from furfuryl alcohol and formic acid is expected to proceed via the Fischer-Speier esterification mechanism. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] In this specific case, formic acid can act as both the reactant and the acid catalyst.

The proposed mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The formic acid carbonyl oxygen is protonated by an acid catalyst (another molecule of formic acid or a stronger acid), which activates the carbonyl carbon towards nucleophilic attack.[1][3]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the furfuryl alcohol's hydroxyl group attacks the activated carbonyl carbon of the formic acid.[2] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the furfuryl alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, leading to the formation of a protonated ester.

-

Deprotonation: A base (such as a water molecule or another alcohol molecule) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound.

dot

References

Physical properties of furan-2-ylmethyl formate

An In-depth Technical Guide on the Physical Properties of Furan-2-ylmethyl Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of furan-2-ylmethyl formate (CAS No: 13493-97-5). The information herein is intended to support research, development, and quality control activities involving this compound. This document includes a summary of quantitative physical data, detailed experimental protocols for the determination of these properties, and visualizations of relevant biochemical and synthetic pathways.

Physical and Chemical Properties

Furan-2-ylmethyl formate, also known as furfuryl formate, is a colorless to pale yellow liquid with an ethereal aroma.[1][2] It is primarily used as a flavoring agent in the food industry. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of Furan-2-ylmethyl Formate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [1][3][4][5] |

| Molecular Weight | 126.11 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Ethereal aroma | [1][2] |

| Boiling Point | 170-171 °C at 760 mmHg66.2-66.5 °C at 16 Torr | [1][3] |

| Density | 1.1584 g/cm³ at 25 °C | [1] |

| Water Solubility | 13,100 mg/L at 25 °C (experimental) | [3] |

| Solubility in Ethanol | Soluble | [1][2] |

| Flash Point | 56.67 °C (134.00 °F) - Tagliabue Closed Cup | [3] |

| Vapor Pressure | 1.438 mmHg at 25 °C (estimated) | [3] |

| Refractive Index | 1.463-1.469 | [1] |

| logP (Octanol/Water) | 0.705 (estimated) | [3] |

Experimental Protocols

The accurate determination of physical properties is fundamental for the characterization and application of chemical compounds. The following sections describe standard methodologies for measuring the key physical properties of liquid organic compounds like furan-2-ylmethyl formate.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small amount of liquid.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small, inverted capillary tube traps vapor from the heated liquid. The boiling point is observed upon cooling when the external pressure overcomes the vapor pressure, causing the liquid to be drawn into the capillary.[6]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of furan-2-ylmethyl formate

Procedure:

-

A small amount (a few milliliters) of furan-2-ylmethyl formate is placed into the small test tube.[7]

-

A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube).

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Determination of Density (Volumetric Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Principle: Density is defined as mass per unit volume (ρ = m/V).[9] This method involves accurately weighing a specific volume of the liquid.

Apparatus:

-

Volumetric flask or pycnometer (for higher accuracy)

-

Analytical balance

-

Thermometer

Procedure:

-

A clean, dry volumetric flask is weighed accurately on an analytical balance (W1).[9]

-

The flask is filled to the calibration mark with furan-2-ylmethyl formate. Care should be taken to avoid air bubbles.

-

The filled flask is weighed again to get the combined mass (W2).

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask (Mass = W2 - W1).

-

The density is calculated by dividing the mass of the liquid by its known volume (the volume of the flask).[10][11]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the standard for determining the equilibrium solubility of a substance in a solvent.

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

-

An excess amount of furan-2-ylmethyl formate is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

The flask is placed in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).

-

After equilibration, the suspension is allowed to stand or is centrifuged to separate the undissolved portion from the saturated solution.

-

A filtered aliquot of the supernatant is carefully removed.

-

The concentration of dissolved furan-2-ylmethyl formate in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Visualization of Relevant Pathways

Metabolic Pathway of Furan-2-ylmethyl Formate

As a furfuryl ester, furan-2-ylmethyl formate is expected to undergo hydrolysis and subsequent oxidation in vivo. The primary metabolic pathway involves its conversion to furfuryl alcohol, which is then metabolized to 2-furoic acid and excreted.[3]

Caption: Metabolic fate of furan-2-ylmethyl formate.

General Synthesis Workflow

The synthesis of furan-2-ylmethyl formate can be achieved through the esterification of furfuryl alcohol with formic acid. This is a common method for producing esters.

Caption: General workflow for the synthesis of furan-2-ylmethyl formate.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chm.uri.edu [chm.uri.edu]

Synthesis of Furfuryl Formate from Biomass-Derived Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfural (B47365), a key platform chemical derived from lignocellulosic biomass, presents a sustainable starting material for the synthesis of a wide array of value-added chemicals. Among these, furfuryl formate (B1220265) is a significant ester with applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the primary synthetic routes for producing furfuryl formate from biomass-derived furfural. It delves into detailed experimental protocols for both chemo-catalytic and bio-catalytic methodologies, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the synthesis processes. This document aims to be an essential resource for researchers and professionals engaged in the valorization of biomass and the development of sustainable chemical processes.

Introduction

The imperative for a sustainable chemical industry has driven significant research into the utilization of renewable feedstocks. Lignocellulosic biomass, being abundant and non-edible, is a prime candidate to replace fossil fuels in the production of chemicals and fuels. Furfural, readily obtained from the acid-catalyzed dehydration of C5 sugars (pentoses) present in hemicellulose, is recognized as one of the most promising biomass-derived platform molecules.[1][2][3][4][5] Its versatile chemical structure, featuring both an aldehyde group and a furan (B31954) ring, allows for a multitude of chemical transformations into valuable products.[6]

This compound, the formate ester of furfuryl alcohol, is a compound of interest due to its characteristic aroma, making it a valuable ingredient in the food and fragrance sectors.[7] The synthesis of this compound from furfural can be approached through several strategic pathways, primarily involving the transformation of the aldehyde functional group. This guide will explore two principal approaches: the direct conversion of furfural and a two-step synthesis via the intermediate, furfuryl alcohol.

Synthetic Pathways from Furfural

The conversion of furfural to this compound can be achieved through different chemical and biological methods. The main strategies involve either a one-pot reaction where furfural is directly converted to this compound or a two-step process where furfural is first reduced to furfuryl alcohol, which is then esterified with formic acid.

Chemo-catalytic Routes

A prominent method for the conversion of furfural involves catalytic transfer hydrogenation (CTH) using formic acid as a hydrogen donor. In this process, formic acid serves a dual role: as a source of hydrogen for the reduction of the aldehyde group to an alcohol and as the acyl donor for the subsequent esterification to form the formate ester.

Recent studies have focused on the use of various heterogeneous catalysts to facilitate this transformation. For instance, a composite catalyst of Pd/C and CuO has been shown to be effective in the CTH of furfural to furfuryl alcohol using formic acid.[8] While the primary product is often furfuryl alcohol, the reaction conditions can be tuned to favor the formation of this compound.

Key Reaction:

Furfural + Formic Acid --(Catalyst)--> this compound + H₂O

The Tishchenko reaction offers a pathway for the disproportionation of an aldehyde into an ester. In the case of furfural, it can undergo a self-condensation reaction in the presence of a suitable catalyst, such as an aluminum alkoxide, to yield furfuryl furoate.[9][10] However, a crossed Tishchenko reaction with another aldehyde, or a variation of the reaction conditions, could potentially lead to the formation of this compound. The general mechanism involves the formation of a hemiacetal intermediate followed by an intramolecular hydride shift.[5]

Bio-catalytic Route: Enzymatic Esterification

A greener and highly selective alternative to chemo-catalytic methods is the use of enzymes, particularly lipases, for the synthesis of this compound. This approach typically involves a two-step process:

-

Reduction of Furfural to Furfuryl Alcohol: This can be achieved through various catalytic hydrogenation methods, including both chemical and biological routes.[11][12]

-

Enzymatic Esterification of Furfuryl Alcohol: The resulting furfuryl alcohol is then esterified with formic acid, catalyzed by an immobilized lipase (B570770) such as Novozym 435 (Candida antarctica lipase B).[1][4] Enzymatic esterification offers high selectivity, mild reaction conditions, and reduced byproduct formation.[13]

Key Reaction:

Furfuryl Alcohol + Formic Acid --(Lipase)--> this compound + H₂O

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate with the carboxylic acid, followed by a nucleophilic attack by the alcohol to release the ester.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound and its precursor, furfuryl alcohol.

Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol

This protocol is adapted from a patented method for the synthesis of furfuryl alcohol using formic acid as a hydrogen donor.[4]

-

Materials:

-

Furfural

-

Anhydrous formic acid

-

1,4-Dioxane (solvent)

-

Composite catalyst: Pd/C (5 wt%) and CuO (mass ratio of Pd/C to CuO is 3:1)

-

High-pressure reaction kettle

-

Nitrogen gas

-

-

Procedure:

-

In a sealed high-pressure reaction kettle, add 0.3 g of furfural to 20 g of 1,4-dioxane.

-

Add 0.6 g of anhydrous formic acid and 0.2 g of the metal catalyst to the mixture.

-

Purge the reactor with nitrogen gas 3-5 times to remove air.

-

Heat the reaction mixture to 170 °C and maintain for 3 hours.

-

After the reaction, cool the reactor to room temperature.

-

Analyze the product mixture using gas chromatography (GC) to determine the conversion of furfural and the yield of furfuryl alcohol.[4]

-

Enzymatic Esterification of Furfuryl Alcohol with Formic Acid

This protocol is based on general procedures for lipase-catalyzed esterification of alcohols with formic acid.[1][15]

-

Materials:

-

Furfuryl alcohol

-

Formic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Acetonitrile (solvent, optional for solvent-based system)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator

-

-

Procedure (Solvent-Free System):

-

In a reaction vessel, combine furfuryl alcohol and formic acid. A molar ratio of alcohol to acid of 10:1 has been found to be optimal in similar systems.[15]

-

Add the immobilized lipase (e.g., 2% w/w of total reactants).

-

Place the vessel in a shaking incubator at 40 °C with agitation (e.g., 400 rpm).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The reaction is typically complete within 5-8 hours.

-

Upon completion, separate the immobilized enzyme by filtration for potential reuse.

-

Purify the product if necessary.

-

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of furfuryl alcohol (a precursor to this compound) and related esterification reactions. Direct quantitative data for this compound synthesis from furfural is limited in the cited literature; therefore, data for the precursor synthesis and analogous esterifications are provided for comparative purposes.

Table 1: Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol using Formic Acid

| Catalyst | Furfural (g) | Formic Acid (g) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Pd/C + CuO (3:1) | 0.3 | 0.6 | 1,4-Dioxane | 170 | 3 | 99.7 | 91.2 | [4] |

| Pd/C + CuO (3:1) | 0.3 | 1.2 | 1,4-Dioxane | 170 | 3 | 58.7 | 45.5 | [4] |

| Pd/C + CuO (5:1) | 0.3 | 0.6 | 1,4-Dioxane | 170 | 3 | 97.7 | 93.5 | [4] |

| Pd/C + CuO (3:1) | 0.3 | 0.6 | Tetrahydrofuran | 170 | 3 | 90.3 | 88.2 | [4] |

Table 2: Enzymatic Esterification of Alcohols with Carboxylic Acids

| Enzyme | Alcohol | Carboxylic Acid | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Novozym 435 | Octanol | Formic Acid | 1:7 | 40 | - | 96.51 (Conversion) | [1] |

| Novozym 435 | Furfuryl Alcohol | Oleic Acid | 1:1 | - | 6 | ~99 (Conversion) | [4] |

| Novozym 435 | Phenethyl Alcohol | Formic Acid | 1:5 | 40 | - | 95.92 (Conversion) | [16] |

| Novozym 435 | Butan-1-ol | Formic Acid | 1:3 | 40 | 8 | ~90 (Yield) | [15] |

| Novozym 435 | Octan-1-ol | Formic Acid | 1:10 | 40 | 5 | ~90 (Yield) | [15] |

Signaling Pathways and Experimental Workflows

Visual representations of the key reaction pathways and experimental workflows are provided below using Graphviz (DOT language) to illustrate the logical relationships and process flows.

Caption: Overview of synthetic routes from biomass to this compound.

Caption: Workflow for catalytic transfer hydrogenation of furfural.

Caption: Simplified mechanism of lipase-catalyzed esterification.

Conclusion

The synthesis of this compound from biomass-derived furfural represents a valuable pathway for the production of a sustainable flavor and fragrance ingredient. This guide has outlined the primary chemo-catalytic and bio-catalytic routes, providing detailed experimental protocols and comparative quantitative data. While direct catalytic conversion of furfural to this compound is an area of ongoing research, the two-step process involving the reduction of furfural to furfuryl alcohol followed by enzymatic esterification presents a highly selective and environmentally benign approach. The use of immobilized lipases, such as Novozym 435, offers mild reaction conditions and the potential for catalyst recycling, aligning with the principles of green chemistry. Further research into novel catalytic systems for the direct, one-pot synthesis of this compound from furfural could enhance the economic viability and industrial applicability of this biomass valorization pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic furfuryl alcohol production from furfural using ethanol as the reductant at high titer - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid [mdpi.com]

The Ascendant Profile of Furfuryl Esters: A Comprehensive Review of Their Discovery, Synthesis, and Applications in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl esters, a class of organic compounds derived from biomass, have garnered increasing attention across diverse scientific disciplines. Initially explored for their pleasant fragrances and utility as solvents, their unique chemical scaffold, originating from renewable furfuryl alcohol, has paved the way for their application in advanced materials, sustainable chemistry, and pharmacology. This technical guide provides a comprehensive overview of the discovery and history of furfuryl esters, detailing their synthesis, physicochemical properties, and evolving applications. Particular emphasis is placed on their metabolic fate and burgeoning role in drug development, including their potential as bioactive agents and building blocks for complex pharmaceutical compounds. This document aims to serve as a core reference for researchers and professionals engaged in the exploration and utilization of these versatile bio-based molecules.

Discovery and History

The history of furfuryl esters is intrinsically linked to the development of furan (B31954) chemistry, which began in the early 19th century with the isolation of furfural (B47365). Furfuryl alcohol, the parent alcohol for these esters, was first synthesized in 1864. However, the systematic study of its esters appears to have commenced in the early 20th century.

A seminal contribution to the field was made by J. E. Zanetti in 1925 with the publication of "ESTERS OF FURFURYL ALCOHOL" in the Journal of the American Chemical Society.[1] This work is among the earliest documented reports on the synthesis and characterization of a series of furfuryl esters, specifically the propionate (B1217596), butyrate, and valerate. Zanetti's research laid the foundational groundwork for understanding the chemical properties of these novel compounds.